molecular formula C15H19ClN2O B4400050 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]imidazole;hydrochloride

1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]imidazole;hydrochloride

Cat. No.: B4400050
M. Wt: 278.78 g/mol
InChI Key: IXMICMQNUIMSJK-UHFFFAOYSA-N
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Description

1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]imidazole;hydrochloride is a synthetic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing two nitrogen atoms

Properties

IUPAC Name

1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]imidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O.ClH/c1-3-13-5-6-15(11-14(13)4-1)18-10-2-8-17-9-7-16-12-17;/h5-7,9,11-12H,1-4,8,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMICMQNUIMSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCCCN3C=CN=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]imidazole;hydrochloride typically involves the following steps:

    Formation of the Indenyl Intermediate: The starting material, 2,3-dihydro-1H-inden-5-ol, is reacted with a suitable alkylating agent to form the 2,3-dihydro-1H-inden-5-yloxy intermediate.

    Attachment of the Imidazole Ring: The indenyl intermediate is then reacted with 1H-imidazole in the presence of a base to form the desired product.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]imidazole;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazole derivatives.

Scientific Research Applications

1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]imidazole;hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its imidazole moiety, which is known for various biological activities such as antimicrobial, antifungal, and anticancer properties.

    Pharmacology: Research focuses on the compound’s interactions with biological targets, including enzymes and receptors, to understand its pharmacological effects.

    Chemical Biology: The compound is used as a tool to study biological processes and pathways involving imidazole-containing molecules.

    Industrial Applications: It may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]imidazole;hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. The compound may also interact with receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-1H-imidazole
  • 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-1H-imidazole nitrate
  • 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-1H-imidazole sulfate

Uniqueness

1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]imidazole;hydrochloride is unique due to its specific combination of the indenyl and imidazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]imidazole;hydrochloride
Reactant of Route 2
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1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]imidazole;hydrochloride

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